molecular formula C5H8N4O2 B13097432 2-Amino-6-hydroxy-5-(methylamino)pyrimidin-4(1H)-one

2-Amino-6-hydroxy-5-(methylamino)pyrimidin-4(1H)-one

Cat. No.: B13097432
M. Wt: 156.14 g/mol
InChI Key: BUTGFUJFCOCCRQ-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxy-5-(methylamino)pyrimidin-4(1H)-one is a pyrimidine derivative with significant importance in various scientific fields. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-hydroxy-5-(methylamino)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of guanidine with cyanoacetic acid derivatives, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-hydroxy-5-(methylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or amines.

Scientific Research Applications

2-Amino-6-hydroxy-5-(methylamino)pyrimidin-4(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential, including antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-hydroxy-5-(methylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with nucleic acid synthesis. The exact mechanism depends on the context of its application, such as its use in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 4-Amino-6-hydroxy-2-mercaptopyrimidine
  • 2-Amino-4-chloro-6-methylpyrimidine

Uniqueness

2-Amino-6-hydroxy-5-(methylamino)pyrimidin-4(1H)-one is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its methylamino group, in particular, differentiates it from other pyrimidine derivatives and influences its reactivity and interactions.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

2-amino-4-hydroxy-5-(methylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C5H8N4O2/c1-7-2-3(10)8-5(6)9-4(2)11/h7H,1H3,(H4,6,8,9,10,11)

InChI Key

BUTGFUJFCOCCRQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(NC1=O)N)O

Origin of Product

United States

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